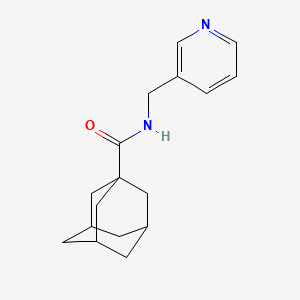

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-16(19-11-12-2-1-3-18-10-12)17-7-13-4-14(8-17)6-15(5-13)9-17/h1-3,10,13-15H,4-9,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOCWTZRIYXTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330709 | |

| Record name | N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153872-62-9 | |

| Record name | N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide typically involves the reaction of adamantane-1-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as carboxylic acids and ketones, reduced amines, and substituted pyridine derivatives. These products can further undergo additional chemical transformations to yield a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Central Nervous System Disorders

One of the primary applications of adamantane derivatives, including adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide, is in the treatment of central nervous system disorders. Research indicates that these compounds can modulate glutamate neurotransmission, which is crucial for conditions like epilepsy and neurodegenerative diseases . A study highlighted the potential of adamantyl amide derivatives to treat various CNS disorders by administering therapeutically effective amounts to affected individuals .

Case Study: Anticonvulsant Activity

- A series of adamantyl amides were synthesized and tested for anticonvulsant activity. The results showed significant efficacy in reducing seizure frequency in animal models, suggesting their potential as therapeutic agents for epilepsy.

Antibacterial Properties

2.1 Penicillin Derivatives

Adamantane-1-carboxylic acid derivatives have been explored for their ability to form functionalized penicillin derivatives. Specifically, the reaction between adamantane-(1)-carboxylic acid and 6-aminopenicillanic acid has been demonstrated to yield 3-amino-adamantyl-(1)-penicillin with notable antibacterial activity against various bacterial strains . The method involves careful control of pH and reaction conditions to maximize yield and efficacy.

Data Table: Antibacterial Activity of Adamantyl Penicillins

| Compound Name | Activity Against Bacteria | Yield (%) |

|---|---|---|

| 3-amino-adamantyl-(1)-penicillin | Sarcina lutea | 70 |

| 3-bromo-adamantane-(1)-penicillin | Staphylococcus aureus | 65 |

Organic Synthesis Applications

3.1 Amidation Reactions

The compound has been utilized in amidation reactions, where it acts as a precursor for synthesizing various amides through direct coupling with amines. Recent studies have shown that using borate esters can enhance the efficiency of these reactions, allowing for the formation of amides from carboxylic acids and amines under mild conditions .

Case Study: Direct Amidation

- A study demonstrated the amidation of adamantane-1-carboxylic acid with different amines using borate esters, achieving high yields (up to 86%) with minimal side products. This method simplifies purification processes and expands the scope of possible amide derivatives.

Material Science

4.1 Polymer Synthesis

Adamantane derivatives are also being investigated for their role in polymer science due to their unique structural properties. The rigid framework of adamantane allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating adamantane units into polymer backbones can significantly improve material performance .

Data Table: Properties of Adamantane-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Adamantane Polycarbonate | 180 | 80 |

| Adamantane Polyurethane | 200 | 90 |

Mechanism of Action

The mechanism of action of adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides structural rigidity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes, such as cytochrome P450, has been studied, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-adamantane-1-carboxylic acid (pyridin-4-ylmethyl)amide (ABC294640)

Adamantane-1-carboxylic acid 3,4-dihydroxybenzylamide (ABC294735)

- Substituents : 3,4-Dihydroxybenzylamide group.

- Biological Target : SK inhibitor (less selective than ABC294640).

- Activity : Exhibits anti-cancer effects but with lower potency than ABC294640 .

- Key Difference : The catechol group increases polarity, likely reducing membrane permeability compared to pyridinylmethyl analogues.

Adamantane Derivatives with Heterocyclic Substituents

3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH)

N-(Adamantan-1-yl)-1-pentyl-1H-pyrrolo[2,3-c]pyridine-3-carboxamide (AP6AICA)

- Substituents : Pentyl-pyrrolopyridine carboxamide.

- Activity: Synthetic cannabinoid receptor modulator with psychoactive properties .

Functional Analogues Targeting Lipid Metabolism

Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide (NVP-231)

- Substituents : Benzothiazolyl amide.

- Biological Target : Potent, selective CerK inhibitor .

- Activity : Competitively inhibits ceramide binding to CerK, modulating ceramide-1-phosphate (C1P) levels.

- Key Difference : The benzothiazole group confers distinct electronic and steric properties compared to pyridine, enabling CerK over SK inhibition.

2-(Aminomethyl)adamantane-1-carboxylic acid

- Substituents: Aminomethyl group.

- Biological Target : CaV2.2 calcium channels.

- Activity : Anti-allodynic effects in neuropathic pain models via CaV2.2 inhibition .

- Key Difference : The primary amine facilitates ionic interactions with calcium channels, a mechanism absent in amide-linked derivatives.

Data Tables

Table 2: Substituent Effects on Pharmacological Properties

| Substituent Type | Example Compound | Impact on Properties |

|---|---|---|

| Pyridin-4-ylmethyl amide | ABC294640 | Enhanced SK2 selectivity; moderate lipophilicity (ClogP ~3.5) |

| Pyridin-3-ylmethyl amide | Target compound | Potential altered target engagement due to pyridine orientation; similar ClogP |

| Tetrazol-1-yl | tzadcH | High polarity (ClogP ~1.2); limited membrane permeability |

| Benzothiazolyl amide | NVP-231 | High CerK affinity; ClogP ~4.0 due to aromatic hydrophobicity |

Biological Activity

Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is a compound of increasing interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Adamantane derivatives, particularly those with heterocyclic substituents like pyridine, exhibit unique chemical properties that enhance their biological activity. The synthesis of this compound typically involves the reaction of adamantane-1-carboxylic acid with pyridin-3-ylmethyl amine under controlled conditions to yield the desired amide.

Biological Activities

The biological activities of this compound are varied and include:

- Antitumor Activity : Studies have indicated that adamantane derivatives can inhibit tumor growth and proliferation. For instance, compounds similar to Adamantane-1-carboxylic acid have shown significant antitumor effects in vitro against various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Research indicates that adamantane derivatives possess the ability to disrupt bacterial membranes, leading to cell death .

- Neuroprotective Effects : Some studies suggest that adamantane derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : It is believed that some adamantane derivatives can inhibit key enzymes involved in cancer progression and inflammation.

- Membrane Interaction : The hydrophobic nature of adamantane allows it to interact with lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Study 1: Antitumor Activity

A study evaluated the efficacy of various adamantane derivatives against human cancer cell lines. The results showed that this compound exhibited significant cytotoxicity at concentrations as low as 10 µM, with a mechanism involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens such as Staphylococcus aureus and Candida albicans, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.

Data Tables

Q & A

Q. What are the primary synthetic routes for Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide?

The compound can be synthesized via amide coupling between Adamantane-1-carboxylic acid and pyridin-3-ylmethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.

- Amide bond formation : React with pyridin-3-ylmethylamine in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Purification : Column chromatography or recrystallization to isolate the product, validated by NMR and LC-MS .

Q. How is the structural characterization of this compound performed?

- NMR spectroscopy : H and C NMR confirm the adamantane core, pyridine ring protons, and amide bond (e.g., H NMR: δ 8.4–8.6 ppm for pyridine protons; δ 1.6–2.1 ppm for adamantane CH groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 343.2) .

- X-ray crystallography : Resolves 3D conformation, including adamantane cage geometry and amide bond orientation .

Q. What solvents and conditions optimize its solubility for biological assays?

- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).

- Aqueous buffers : Use <1% DMSO in PBS or cell culture media to avoid cytotoxicity .

- Stability : Store at −20°C under inert gas to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer for amide bond formation, reducing side products .

- Catalytic optimization : Use Pd/C or enzyme-mediated coupling to reduce stoichiometric reagent waste .

- Process analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Q. What contradictions exist in thermodynamic data (e.g., ΔfH°), and how are they resolved?

- Data discrepancies : Reported ΔfH° values vary due to differences in calorimetric methods (e.g., bomb calorimetry vs. computational DFT) .

- Validation strategies : Cross-validate using differential scanning calorimetry (DSC) and gas-phase ion energetics (e.g., collision-induced dissociation) .

Q. How does structural modification impact biological activity?

- Pyridine substitution : 3-Pyridyl vs. 4-pyridyl alters receptor binding (e.g., antiviral activity drops 10-fold with 4-pyridyl due to steric clashes) .

- Adamantane derivatization : Adding electron-withdrawing groups (e.g., nitro) enhances antimicrobial potency (MIC reduced from 25 µM to 5 µM against S. aureus) .

Q. What analytical challenges arise in resolving spectral overlaps (e.g., NMR)?

- Adamantane protons : Overlapping CH signals (δ 1.6–2.1 ppm) are resolved using 2D H-C HSQC .

- Pyridine ring protons : Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR reduce signal broadening .

Methodological Focus

Q. How are computational models used to predict binding modes?

- Docking simulations : AutoDock Vina or Schrödinger Suite predict interactions with viral proteases (e.g., SARS-CoV-2 M) .

- MD simulations : GROMACS assesses stability of adamantane-polymer composites (e.g., 100 ns trajectories validate hydrophobic interactions) .

Q. What strategies validate the compound’s mechanism in anti-inflammatory assays?

- ELISA/Western blot : Quantify TNF-α/IL-6 suppression in LPS-induced macrophages .

- Kinase inhibition assays : Measure IC against p38 MAPK or NF-κB pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.